An In-depth Technical Guide to the Synthesis and Characterization of Chlorocarvacrol
An In-depth Technical Guide to the Synthesis and Characterization of Chlorocarvacrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocarvacrol, specifically the isomer 4-chloro-2-isopropyl-5-methylphenol (also known as chlorothymol), is a halogenated monoterpenoid derivative of carvacrol (B1668589). Carvacrol itself is a well-known constituent of essential oils from plants like oregano and thyme, exhibiting a wide range of biological activities. The addition of a chlorine atom to the carvacrol structure can significantly modify its physicochemical properties and biological efficacy, making chlorocarvacrol a compound of interest for various applications, including as a potent antimicrobial agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of 4-chloro-2-isopropyl-5-methylphenol, aimed at researchers and professionals in the fields of chemistry and drug development.
Synthesis of 4-chloro-2-isopropyl-5-methylphenol
The most common and direct laboratory-scale synthesis of 4-chloro-2-isopropyl-5-methylphenol involves the electrophilic chlorination of thymol (B1683141) (2-isopropyl-5-methylphenol), an isomer of carvacrol, using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[1] This method is efficient and generally provides good yields of the desired product.
Experimental Protocol: Chlorination of Thymol with Sulfuryl Chloride
This protocol outlines a representative procedure for the synthesis of 4-chloro-2-isopropyl-5-methylphenol.
Materials:
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Thymol (2-isopropyl-5-methylphenol)
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Sulfuryl chloride (SO₂Cl₂)
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Anhydrous dichloromethane (B109758) (CH₂Cl₂) or another suitable inert solvent
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard glassware for extraction and filtration
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thymol in anhydrous dichloromethane. The flask should be placed in an ice bath to maintain a low temperature during the reaction.
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Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise to the stirred thymol solution. The addition should be controlled to keep the reaction temperature below 5 °C to minimize the formation of side products.
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Reaction Monitoring: After the complete addition of sulfuryl chloride, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (thymol) is consumed.
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Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
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Purification: The crude 4-chloro-2-isopropyl-5-methylphenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes) or by column chromatography on silica (B1680970) gel to yield the pure product as a white crystalline solid.[1]
Characterization of 4-chloro-2-isopropyl-5-methylphenol
The structural elucidation and confirmation of the synthesized 4-chloro-2-isopropyl-5-methylphenol are performed using various spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClO | [][3] |
| Molecular Weight | 184.66 g/mol | [][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 60-62 °C | [][4][5] |
| Boiling Point | 259-263 °C | [5] |
| Solubility | Soluble in ethanol and oils; sparingly soluble in water. | [1][5] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Typical values | |||
| ~1.2 | Doublet | 6H | Isopropyl methyl protons (-CH(CH₃ )₂) |
| ~2.2 | Singlet | 3H | Aromatic methyl protons (-CH₃ ) |
| ~3.2 | Septet | 1H | Isopropyl methine proton (-CH (CH₃)₂) |
| ~4.8 | Singlet | 1H | Phenolic hydroxyl proton (-OH ) |
| ~6.6 | Singlet | 1H | Aromatic proton |
| ~7.0 | Singlet | 1H | Aromatic proton |
Note: The exact chemical shifts may vary depending on the solvent used. For a representative spectrum, see[6].
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| Typical values | |
| ~20 | Aromatic methyl carbon |
| ~23 | Isopropyl methyl carbons |
| ~27 | Isopropyl methine carbon |
| ~118 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~126 | Aromatic C-Cl |
| ~134 | Aromatic C-CH₃ |
| ~135 | Aromatic C-CH(CH₃)₂ |
| ~150 | Aromatic C-OH |
Note: The exact chemical shifts may vary depending on the solvent used.
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Typical values | |
| ~3300-3500 | O-H stretch (phenolic) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1200 | C-O stretch (phenol) |
| ~800 | C-Cl stretch |
For a representative spectrum, see[7].
Mass Spectrometry (MS)
The mass spectrum of 4-chloro-2-isopropyl-5-methylphenol will show a molecular ion peak [M]⁺ at m/z 184 and an isotope peak [M+2]⁺ at m/z 186 with a characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom. Common fragmentation patterns for phenols include the loss of the alkyl side chains.[8][9]
| m/z | Assignment |
| 184/186 | [M]⁺ (Molecular ion) |
| 169/171 | [M - CH₃]⁺ |
| 141/143 | [M - C₃H₇]⁺ |
Biological Activity and Mechanism of Action
4-chloro-2-isopropyl-5-methylphenol has demonstrated significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. Its mechanism of action is believed to be multifactorial, primarily targeting the cell membrane and inducing cellular stress.
Antimicrobial Activity
Chlorothymol exhibits potent bactericidal effects, including against antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Its activity is attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[10] This disruption of the cell's physical barrier ultimately leads to cell death.
Induction of Oxidative Stress
Another key aspect of chlorothymol's antimicrobial action is its ability to induce oxidative stress within the bacterial cell. This involves the generation of reactive oxygen species (ROS), which can damage vital cellular components such as DNA, proteins, and lipids. The resulting oxidative damage further contributes to the loss of cellular function and viability.
Visualizations
Synthesis Workflow
References
- 1. 4-CHLORO-2-ISOPROPYL-5-METHYLPHENOL | 89-68-9 [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 4-氯-2-异丙基-5-甲基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-CHLORO-2-ISOPROPYL-5-METHYLPHENOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 4-CHLORO-2-ISOPROPYL-5-METHYLPHENOL(89-68-9) 1H NMR [m.chemicalbook.com]
- 7. 4-CHLORO-2-ISOPROPYL-5-METHYLPHENOL(89-68-9) IR Spectrum [m.chemicalbook.com]
- 8. Phenol, 4-chloro-5-methyl-2-(1-methylethyl)- [webbook.nist.gov]
- 9. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
